molecular formula C14H19NO2 B2989901 Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate CAS No. 2248413-28-5

Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate

Cat. No.: B2989901
CAS No.: 2248413-28-5
M. Wt: 233.311
InChI Key: PMQVOMGCOGCMBQ-QWHCGFSZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate is a chiral compound with significant importance in the field of organic chemistry This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate typically involves the use of chiral catalysts or resolution methods to achieve the desired stereochemistry. One common method is the bioresolution of racemic mixtures using specific enzymes that selectively react with one enantiomer over the other . Another approach involves the use of chiral auxiliaries or ligands in asymmetric synthesis reactions .

Industrial Production Methods: Industrial production of this compound often relies on optimized enzymatic processes to ensure high enantioselectivity and yield. The use of whole-cell biocatalysts, such as specific strains of yeast or bacteria, can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and selectivity. For example, it may act as an inhibitor of certain enzymes by mimicking the transition state of the enzyme’s natural substrate .

Comparison with Similar Compounds

Uniqueness: Ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity. Its ability to act as a chiral intermediate in the synthesis of various pharmaceuticals highlights its importance in medicinal chemistry .

Properties

IUPAC Name

ethyl (2R,3S)-3-phenylpiperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-12(9-6-10-15-13)11-7-4-3-5-8-11/h3-5,7-8,12-13,15H,2,6,9-10H2,1H3/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMQVOMGCOGCMBQ-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1[C@@H](CCCN1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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